Methyl morpholine-4-carbodithioate

Description

Contextualization within Organosulfur Chemistry and Dithiocarbamate (B8719985) Research Paradigms

Dithiocarbamates are a class of organosulfur compounds characterized by the dithiocarbamate functional group, which is analogous to a thiocarbamate but with both oxygen atoms replaced by sulfur. ingentaconnect.com These compounds have a rich history in chemistry, initially gaining prominence as pesticides and vulcanization accelerators in the rubber industry. researchgate.nettandfonline.com However, their utility extends far beyond these initial applications. The dithiocarbamate moiety is known for its exceptional ability to chelate with a wide range of metal ions, a property that underpins many of its chemical and biological functions. researchgate.netnih.govnih.gov

The core of dithiocarbamate chemistry lies in the reactivity of the amine and carbon disulfide used in their synthesis. researchgate.net This fundamental reaction allows for the creation of a vast library of dithiocarbamate derivatives with diverse electronic and steric properties. The electronic nature of the dithiocarbamate group can be described by a key resonance structure known as the thioureide form, which contributes to the stability of their metal complexes. researchgate.net This stability is a crucial factor in their application in various fields.

Academic Significance of the Morpholine-4-carbodithioate Moiety as a Synthetic Building Block

The morpholine-4-carbodithioate moiety, a key component of the title compound, serves as a valuable building block in organic synthesis. The presence of the morpholine (B109124) ring, a common heterocycle in medicinal chemistry, imparts specific physicochemical properties to the molecule. acs.org The dithiocarbamate portion, on the other hand, offers a versatile handle for further chemical transformations.

One of the primary uses of dithiocarbamates in synthesis is as precursors for other organic molecules. tandfonline.com They can undergo various reactions, including desulfurization, to yield different functional groups. ingentaconnect.com Furthermore, the ability of the dithiocarbamate group to form stable complexes with metals is exploited in the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net For instance, morpholine-4-carbodithioate complexes of selenium and tellurium have been used as single-source precursors for the synthesis of Se and Te nanomaterials with diverse morphologies. acs.org

The synthesis of dithiocarbamate-containing organosilicon compounds has also been explored, demonstrating the versatility of this moiety in creating novel materials. tandfonline.com The morpholine-4-carbodithioate structure can be incorporated into larger, more complex molecules, such as those with potential biological activity. ontosight.ai

Overview of Advanced Research Trajectories for Methyl Morpholine-4-carbodithioate and its Structural Analogues in Specialized Chemical Fields

The unique properties of this compound and its analogues have led to their investigation in several advanced research areas. Their metal-chelating ability is a central theme in many of these applications.

Materials Science: As mentioned, dithiocarbamate complexes are valuable as single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net The thermal decomposition of these complexes provides a clean route to these nanomaterials, which have applications in catalysis and electronics. The morpholine-4-carbodithioate ligand has been specifically used to create selenium and tellurium nanomaterials with controlled morphologies. acs.org

Medicinal Chemistry: Dithiocarbamates have shown a wide range of biological activities, including anticancer, antifungal, and anti-HIV properties. researchgate.netnih.gov The morpholine moiety itself is a recognized pharmacophore, and its incorporation into dithiocarbamate structures is an area of active investigation. acs.org For example, a compound containing a morpholine-4-carbodithioate moiety has been identified as having potential interest in drug discovery. ontosight.ai

Analytical Chemistry: The strong chelating ability of dithiocarbamates makes them useful as reagents for the separation and concentration of heavy metals. nih.gov They can be coated onto solid supports and used as a stationary phase in chromatography for the selective capture of metal ions. nih.gov

Catalysis: Dithiocarbamate complexes are being explored for their catalytic activity in various organic transformations. researchgate.net The ability to fine-tune the electronic and steric properties of the dithiocarbamate ligand by varying the amine precursor allows for the development of tailored catalysts.

Below is a table summarizing some key properties of this compound:

| Property | Value | Reference |

| CAS Number | 62604-08-4 | scbt.com |

| Molecular Formula | C₆H₁₁NOS₂ | scbt.com |

| Molecular Weight | 177.29 g/mol | scbt.com |

This table provides a quick reference for the fundamental chemical information of the compound.

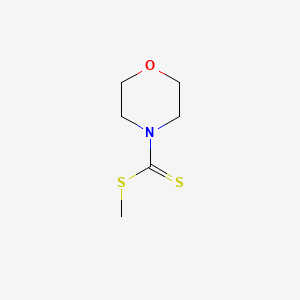

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUSDFNBHXWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407728 | |

| Record name | Methyl morpholine-4-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62604-08-4 | |

| Record name | Methyl morpholine-4-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl morpholine-4-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl Morpholine 4 Carbodithioate and Its Functionalized Derivatives

Strategic Approaches to the Formation of the Carbodithioate Ester Linkage

The formation of the dithiocarbamate (B8719985) group, the core of methyl morpholine-4-carbodithioate, is a cornerstone of its synthesis. This is typically achieved by reacting a secondary amine with carbon disulfide, followed by S-alkylation.

Development of Multi-step Organic Reaction Sequences for Target Compound Synthesis

The synthesis of dithiocarbamates, including the morpholine (B109124) derivative, is often accomplished through a high-yield reaction involving morpholine and carbon disulfide in the presence of a base like sodium hydroxide. nih.gov This initial step forms the sodium morpholine-4-carbodithioate salt. The subsequent reaction of this salt with an alkylating agent, such as methyl iodide, would yield the target compound, this compound. A general and efficient one-pot method for synthesizing various dithiocarbamates involves the reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions, representing a highly atom-economic process. organic-chemistry.org

Application of Three-Component Reaction Protocols in Dithiocarbamate Elaboration

Modern synthetic chemistry often favors three-component reactions for their efficiency and atom economy. Several such protocols have been developed for dithiocarbamate synthesis.

Markovnikov Addition: A highly efficient, one-pot, three-component reaction of amines, carbon disulfide, and alkyl vinyl ethers proceeds via a Markovnikov addition in water, offering a green and completely regiospecific procedure with excellent yields. rsc.org

Copper-Mediated Coupling: An efficient copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org

Aryne Coupling: A three-component coupling that involves arynes, carbon disulfide, and aliphatic amines facilitates the synthesis of biologically relevant S-aryl dithiocarbamates. organic-chemistry.org

Metal-Free C-S Bond Formation: A metal- and additive-free multicomponent reaction between N-protected anilines, carbon disulfide, and various cyclic aliphatic amines (including morpholine) has been developed to create S-aryl dithiocarbamates. acs.org

These methods provide direct and versatile routes to elaborate dithiocarbamate structures.

Targeted Synthesis of Hybrid Chemical Entities Incorporating the Morpholine-4-carbodithioate Unit

The morpholine-4-carbodithioate moiety is a valuable building block for constructing hybrid molecules, where it is combined with other pharmacologically relevant scaffolds.

Coumarin-Dithiocarbamate Hybrid Systems: Synthesis and Structural Diversification

A significant area of research involves the synthesis of hybrid molecules that combine the coumarin scaffold with a dithiocarbamate moiety. nih.govnih.govtandfonline.com The general synthetic approach involves preparing a key intermediate, (2-oxo-2H-chromen-6-yl)methanol, which is then converted to (2-oxo-2H-chromen-6-yl)methyl chloride. This chlorinated intermediate is subsequently reacted with various sodium dithiocarbamates, including sodium morpholine-4-carbodithioate, to yield the final hybrid compounds. This modular approach allows for extensive structural diversification by varying the substitution on both the coumarin ring and the dithiocarbamate nitrogen atom. tandfonline.com In some variations, a 1,2,3-triazole linker is introduced between the coumarin and dithiocarbamate moieties. rsc.org

| Starting Material | Key Intermediate | Reactant | Final Hybrid Structure |

|---|---|---|---|

| 6-(Bromomethyl)-2H-chromen-2-one | Not explicitly isolated | Sodium Morpholine-4-carbodithioate | (2-Oxo-2H-chromen-6-yl)this compound |

| Substituted Coumarin | Coumarin with a linker (e.g., propargyl group) | Azide-functionalized Dithiocarbamate | Coumarin-1,2,3-triazole-dithiocarbamate hybrid |

Triazine-Based Carbodithioate Derivatives: Synthetic Routes and Structural Variations

The 1,3,5-triazine core is another important scaffold used in the design of hybrid molecules. The synthesis of triazine-based carbodithioate derivatives typically starts from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net Synthetic strategies involve the sequential substitution of the chlorine atoms with different amines and dithiocarbamates. For instance, cyanuric chloride can be reacted with N-(3-methylphenyl)ammoniumdithiocarbamate to form an intermediate, which is then reacted with various aryl amines to produce a series of 2,4-diarylamino-6-[N-(3′-methylphenyl)dithiocarbamoyl]-s-triazines. researchgate.net An alternative route involves first reacting cyanuric chloride with aryl amines, followed by treatment with the dithiocarbamate salt. researchgate.net This step-wise approach allows for the controlled introduction of different functional groups, including the morpholine moiety, onto the triazine ring, leading to diverse structural variations. nih.govacs.org Novel 1,2,4-triazine-dithiocarbamate derivatives have also been synthesized and studied. nih.gov

| Starting Material | Reaction Sequence | Resulting Derivative Class |

|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | 1. Substitution with Morpholine 2. Substitution with another amine (e.g., from a benzimidazole derivative) 3. Substitution with a dithiocarbamate salt | Disubstituted Triazines with a Dithiocarbamate Moiety |

| 2,4,6-Trichloro-1,3,5-triazine | 1. Reaction with N-(3-methylphenyl)ammoniumdithiocarbamate 2. Reaction with various aryl amines | 2,4-Diarylamino-6-[N-(3′-methylphenyl)dithiocarbamoyl]-s-triazines |

Benzimidazole and Imidazopyridine Conjugates Bearing Dithiocarbamate Moieties

Benzimidazole and imidazopyridine are privileged heterocyclic scaffolds in medicinal chemistry. researchgate.netchemrxiv.orgrsc.org The synthesis of conjugates bearing dithiocarbamate moieties often involves a multi-step approach where the benzimidazole core is first constructed and then linked to the dithiocarbamate group, sometimes via another scaffold like triazine. A notable example is the design of derivatives based on the compound ZSTK-474, which is 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole. nih.govacs.org In this synthetic strategy, a benzimidazole intermediate is first attached to a 2,4,6-trichloro-1,3,5-triazine ring. The remaining chlorine atoms on the triazine are then substituted, for example, with morpholine and a piperazine group. The piperazine nitrogen then serves as a handle for the introduction of the dithiocarbamate moiety. This is achieved by reacting the piperazine-containing intermediate with carbon disulfide and an appropriate alkyl halide, thus creating the final benzimidazole-triazine-dithiocarbamate hybrid. nih.gov

Investigation of Photocatalytic Methods for Dithiocarbamate Synthesis

The synthesis of dithiocarbamates, including derivatives of morpholine, has been advanced through the application of photocatalytic methods. These approaches offer a greener alternative to conventional synthetic routes, often proceeding under mild conditions with high efficiency. One notable strategy involves the visible-light-induced photocatalytic three-component reaction of an amine, carbon disulfide, and an alkyl halide. rsc.org

A significant development in this area is the use of visible-light photoredox catalysis for the synthesis of functionalized dithiocarbamates. Researchers have successfully employed organic dyes, such as rhodamine B, as photocatalysts. mdpi.comnih.govnih.govmdpi.comresearchgate.net In a typical procedure, a secondary amine like morpholine is reacted with carbon disulfide and a styrene derivative in the presence of a photocatalyst and an oxidant under visible light irradiation. This method facilitates the difunctionalization of styrenes to produce β-keto dithiocarbamates. organic-chemistry.org

The reaction is typically performed at room temperature in a solvent like dimethylformamide (DMF) and is open to the air, which plays a crucial role in the reaction mechanism. Blue or green LEDs are commonly used as the light source. The choice of photocatalyst and oxidant is critical for optimizing the reaction yield. Studies have shown that rhodamine B as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant provide good to excellent yields for a range of substrates. organic-chemistry.org The versatility of this method is demonstrated by its tolerance of various functional groups on the styrene substrate and the effective reaction of a variety of secondary amines, including morpholine, piperidine, and pyrrolidine.

The general applicability of this photocatalytic method is highlighted by the successful synthesis of various dithiocarbamates from different amines and styrenes. The reaction conditions and yields for the synthesis of a dithiocarbamate using morpholine are presented in the table below.

Table 1: Photocatalytic Synthesis of 2-oxo-2-phenylethyl morpholine-4-carbodithioate

| Entry | Amine | Styrene | Photocatalyst (mol%) | Oxidant | Solvent | Light Source | Time (h) | Yield (%) |

|---|

This data underscores the efficacy of visible-light photocatalysis as a robust methodology for the synthesis of complex dithiocarbamate derivatives.

Mechanistic Insights into the Formation of Carbodithioate Esters from Precursors

The formation of carbodithioate esters, such as this compound, from its precursors—morpholine, carbon disulfide, and a methylating agent—proceeds through a well-established two-step mechanism. This process is a cornerstone of dithiocarbamate chemistry and is widely employed in organic synthesis. nih.gov

Step 1: Formation of the Dithiocarbamate Salt

The initial step involves the nucleophilic attack of the secondary amine, morpholine, on the electrophilic carbon atom of carbon disulfide. This reaction is typically rapid and results in the formation of a dithiocarbamic acid intermediate. In the presence of a base, which can be another molecule of the amine itself or an added base like sodium hydroxide, the dithiocarbamic acid is deprotonated to form the corresponding dithiocarbamate salt. In the case of morpholine, this salt is morpholine-4-carbodithioate. nih.gov This salt is a stable nucleophile.

Step 2: Nucleophilic Substitution to Form the Ester

The second step is a classic nucleophilic substitution reaction. libretexts.orgpressbooks.publibretexts.org The dithiocarbamate anion, being a soft nucleophile due to the presence of the sulfur atoms, attacks the electrophilic carbon of an alkylating agent. For the synthesis of this compound, a suitable methylating agent such as methyl iodide or dimethyl sulfate is used.

The reaction typically follows an S(_N)2 (bimolecular nucleophilic substitution) pathway. libretexts.org The sulfur atom of the dithiocarbamate anion attacks the methyl group of the methylating agent, leading to the formation of a new carbon-sulfur bond and the simultaneous departure of the leaving group (e.g., iodide). This concerted, one-step process results in the final product, the carbodithioate ester. libretexts.org The efficiency of this step is dependent on the nature of the leaving group and the reaction conditions, such as solvent and temperature.

Sophisticated Structural Elucidation and Quantum Chemical Investigations of Morpholine 4 Carbodithioate Structures

Single Crystal X-ray Diffraction Studies for Precise Molecular Architecture Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of molecular structures in the solid state. Although a crystal structure for the specific compound Methyl morpholine-4-carbodithioate is not publicly available, detailed structural analyses of closely related ester derivatives, such as (6-bromo-2-oxo-2H-chromen-4-yl)this compound and (6-methoxy-2-oxo-2H-chromen-4-yl)this compound, provide significant insights into the conformational preferences and intermolecular interactions characteristic of this class of compounds nih.govresearchgate.net.

The crystal packing of morpholine-4-carbodithioate derivatives is stabilized by a network of weak intermolecular hydrogen bonds. In the crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)this compound, inversion-related C-H...S and C-H...O interactions are observed nih.gov. These interactions lead to the formation of specific ring patterns, denoted as R²₂(10) and R²₂(8) in graph-set notation, which contribute to the stability of the crystal lattice nih.gov. Similarly, the structure of (6-methoxy-2-oxo-2H-chromen-4-yl)this compound features intermolecular C-H...O hydrogen bonds that also generate R²₂(8) rings researchgate.net. Intramolecular C-H...S hydrogen bonds are also noted in these structures, further influencing the molecular conformation nih.govresearchgate.net. While C-H...F bonds were not observed in these specific examples, they are a common type of weak hydrogen bond in fluorinated organic compounds.

In derivatives containing aromatic systems, π-π stacking interactions play a significant role in the crystal packing. For instance, the crystal structures of coumarin-containing morpholine-4-carbodithioates exhibit prominent π–π interactions between the fused benzene rings of adjacent chromene systems nih.govresearchgate.net. In the 6-bromo derivative, the centroid-to-centroid distance between these stacked rings is 3.7558 (12) Å nih.gov. In the 6-methoxy analogue, this distance is even shorter at 3.5487 (8) Å, indicating a strong interaction that further stabilizes the crystal packing researchgate.net. These interactions are crucial for the assembly of molecules into a stable three-dimensional supramolecular architecture.

Quantitative analysis of geometric parameters, such as dihedral angles, provides precise information about the relative orientation of different molecular fragments. In the structure of (6-bromo-2-oxo-2H-chromen-4-yl)this compound, the 2H-chromene ring system is nearly planar, with a maximum deviation of 0.034 (2) Å nih.gov. The dihedral angle between the best plane of this chromene ring system and the morpholine (B109124) ring is 86.32 (9)° nih.gov. A similar near-perpendicular arrangement is found in the 6-methoxy derivative, where the 2H-chromene ring system is also essentially planar (maximum deviation of 0.070 (1) Å), and the dihedral angle to the morpholine ring is 89.09 (6)° researchgate.net. This orthogonal orientation minimizes steric hindrance between the bulky ring systems.

Comprehensive Spectroscopic Characterization Techniques for Molecular Confirmation

Spectroscopic methods are essential for confirming molecular structures, particularly for compounds in the solution state or when single crystals are unavailable.

The proton NMR spectrum shows two characteristic signals for the morpholine ring protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) appear as a triplet at approximately 3.77 ppm, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) are observed as a triplet at around 4.36 ppm researchgate.net.

In the carbon NMR spectrum, the corresponding carbon signals are also distinct. The N-CH₂ carbons resonate at about 51.40 ppm, and the O-CH₂ carbons appear at 66.13 ppm researchgate.net. The carbon atom of the carbodithioate group (CS₂) is highly deshielded and is found significantly downfield at 209.36 ppm researchgate.net. For this compound, an additional signal for the S-methyl group would be expected in both the proton and carbon spectra.

Interactive Data Table: NMR Chemical Shifts for the Morpholine-4-carbodithioate Moiety Data obtained from Sodium morpholine-4-carbodithioate in D₂O researchgate.net.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | N-CH₂ | 3.77 | Triplet |

| ¹H | O-CH₂ | 4.36 | Triplet |

| ¹³C | N-CH₂ | 51.40 | - |

| ¹³C | O-CH₂ | 66.13 | - |

| ¹³C | C-SSNa | 209.36 | - |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment of Key Functional Groups (C=S, C-S, C-N, C-O)

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, allowing for the assignment of vibrational modes to its key structural components. The primary functional groups of interest are the thiocarbonyl (C=S), the thioether (C-S), the thioureide C-N bond, and the C-O ether linkages within the morpholine ring.

The assignment of these vibrational modes is based on characteristic frequency ranges observed for similar dithiocarbamate (B8719985) and morpholine-containing compounds. The thioureide ν(C-N) stretching vibration is of particular interest as its frequency provides insight into the partial double bond character resulting from electron delocalization within the N-CSS group. This band typically appears in the 1451–1550 cm⁻¹ region. ajrconline.org The position of this band indicates a carbon-nitrogen bond order that is intermediate between a single and a double bond. ajrconline.org

The C=S stretching vibration in dithiocarbamates is often coupled with other vibrations, but a key band associated with the ν(C=S) mode is typically found in the 950–1000 cm⁻¹ region. ajrconline.org The presence of a single, sharp band in this area often suggests a symmetric, bidentate coordination of the dithiocarbamate ligand in metal complexes, though for the methyl ester, it primarily confirms the presence of the thiocarbonyl group. ajrconline.org The C-S single bond stretch is generally weaker and appears at lower frequencies. The vibrations associated with the morpholine ring, specifically the C-O-C asymmetric and symmetric stretches, are also expected in the fingerprint region of the spectrum.

Table 1: Predicted Infrared Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-N (Thioureide) | Stretching (ν) | 1450 - 1550 | Strong intensity; indicates partial double bond character. ajrconline.org |

| C=S (Thiocarbonyl) | Stretching (ν) | 950 - 1050 | Medium to strong intensity; often coupled with other modes. ajrconline.org |

| C-O-C (Ether) | Asymmetric Stretching (ν) | 1110 - 1130 | Strong intensity, characteristic of the morpholine ring. researchgate.net |

| C-S (Thioether) | Stretching (ν) | 600 - 800 | Weak to medium intensity. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₆H₁₁NOS₂), the molecular formula yields a monoisotopic mass of approximately 177.03 g/mol . scbt.comuni.luepa.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion (M⁺), would be expected at m/z = 177.

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk For this compound, several fragmentation pathways can be predicted based on its structure, which includes a morpholine ring and a methyl dithiocarbamate group. Common fragmentation patterns for morpholine derivatives often involve the cleavage of the morpholine ring or the loss of substituents. core.ac.ukresearchgate.net

Key predicted fragmentation pathways include:

Loss of the thiomethyl radical (-•SCH₃): This would result in a fragment ion at m/z 130, corresponding to the morpholine-4-carbonyl cation.

Cleavage of the morpholine ring: A characteristic fragmentation of morpholine is the loss of a C₂H₄O fragment, leading to smaller ions.

Loss of the methyl radical (-•CH₃): This cleavage would produce a fragment at m/z 162.

Formation of the morpholine cation: Cleavage of the C-N bond connecting the dithiocarbamate group could yield a fragment corresponding to the morpholine cation at m/z 86.

The relative abundance of these fragment ions depends on their stability. The most abundant ion in the spectrum is known as the base peak. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 177 | [C₆H₁₁NOS₂]⁺ | [M]⁺ | Molecular Ion |

| 130 | [C₅H₈NOS]⁺ | [M - •SCH₃]⁺ | Loss of the thiomethyl radical |

| 86 | [C₄H₈NO]⁺ | [Morpholine=C=S] fragment or [Morpholine]⁺ | Resulting from cleavage at the C(S)-N bond |

| 71 | [C₄H₉N]⁺ | [M - •CSSCH₃]⁺ | Loss of the dithiocarbamate moiety |

Density Functional Theory (DFT) and Other Quantum Chemical Computations for Theoretical Structural Analysis

Density Functional Theory (DFT) has become a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of molecules. nih.govmdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy for many molecular systems. mdpi.comdtic.mil DFT calculations are instrumental in predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity, providing deep insights that are complementary to experimental data. nih.gov

Geometry Optimization and Electronic Structure Calculations for Molecular Properties

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy conformation. nih.gov For this compound, DFT calculations using appropriate functionals (e.g., B3LYP) and basis sets can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. youtube.com These calculations would likely confirm that the morpholine ring adopts a stable chair conformation.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to characterize the molecule. These properties are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Key molecular properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur and oxygen atoms are expected to be regions of high negative potential.

Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering a more detailed view of the electron distribution.

Table 3: Molecular Properties of this compound Obtainable from DFT Calculations

| Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. nih.gov |

Prediction and Interpretation of Vibrational Spectra through Computational Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry, a set of harmonic vibrational frequencies can be obtained. dtic.milrsc.org These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions.

The calculated frequencies are typically higher than those observed experimentally due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). mdpi.com

The primary advantages of this computational approach are:

Mode Assignment: Each calculated frequency is associated with specific atomic motions (a normal mode), allowing for a definitive assignment of the bands in an experimental IR or Raman spectrum. This can resolve ambiguities in spectra where bands may overlap or coupling occurs. researchgate.net

Spectral Prediction: For novel or uncharacterized molecules like this compound, DFT can predict the entire IR spectrum, guiding experimental investigation. mdpi.com

Isotopic Effects: The effect of isotopic substitution on the vibrational frequencies can be easily simulated.

By correlating the computed vibrational modes with the experimental data discussed in section 3.2.2, a more robust and detailed understanding of the molecule's vibrational properties can be achieved.

Analysis of Intermolecular Hydrogen Bonding and π-π Interactions using Computational Models

Computational models are essential for analyzing the non-covalent interactions that govern how molecules interact with each other in the condensed phase, which in turn dictates crystal packing and macroscopic properties. rsc.orgmdpi.com The key intermolecular interactions to consider for this compound are hydrogen bonds and van der Waals forces.

The structure of this compound lacks strong hydrogen bond donors, such as N-H or O-H groups. Therefore, it is not capable of forming classical, strong hydrogen bonds. However, it possesses several potential hydrogen bond acceptor sites, namely the oxygen atom of the ether, the nitrogen atom, and the two sulfur atoms. Consequently, it can participate in weaker C-H···O and C-H···S hydrogen bonds. nih.govrsc.org Computational methods can be used to identify and characterize these weak interactions in a simulated crystal lattice or molecular dimer. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to confirm the presence and quantify the strength of these bonds. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Coordination Chemistry and Ligand Properties of Morpholine 4 Carbodithioate Derivatives

The Morpholine-4-carbodithioate Moiety as a Sulfur Donor Ligand

The morpholine-4-carbodithioate anion, [O(CH₂)₄NC(S)S]⁻, functions as a robust bidentate ligand, coordinating to metal centers through its two sulfur atoms. This chelating nature imparts significant stability to the resulting metal complexes. The presence of the morpholine (B109124) ring introduces specific steric and electronic properties to the ligand. The oxygen atom in the morpholine ring is generally not involved in coordination. The delocalization of the nitrogen lone pair electrons into the CS₂ group gives the C-N bond partial double bond character and enhances the electron-donating ability of the sulfur atoms. This electronic feature allows the morpholine-4-carbodithioate ligand to stabilize metals in various oxidation states.

In the context of "Methyl morpholine-4-carbodithioate," it is important to clarify its role as a ligand. While the methyl ester itself can potentially act as a neutral ligand, in the vast majority of coordination chemistry literature, the term refers to the morpholine-4-carbodithioate anion as the coordinating species. This anion is typically generated in situ from the corresponding salt (e.g., sodium or potassium morpholine-4-carbodithioate) or by the reaction of morpholine with carbon disulfide in the presence of a base. The "methyl" designation often pertains to the starting material used in the synthesis of the ligand or as a substituent on a related compound. For the purpose of this article, the focus will be on the coordination chemistry of the morpholine-4-carbodithioate anion.

Synthesis and Spectroscopic Characterization of Organometallic Complexes Incorporating Carbodithioate Ligands

The synthesis of metal complexes of morpholine-4-carbodithioate is generally straightforward, typically involving the reaction of a metal salt with a soluble salt of the morpholine-4-carbodithioate ligand in a suitable solvent. Spectroscopic techniques such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in characterizing these complexes and elucidating their structures.

Complexation with Transition Metal Ions (e.g., Nickel(II), Manganese(II), Cobalt(II), Zinc(II))

Morpholine-4-carbodithioate readily forms stable complexes with a range of divalent transition metal ions. The general synthetic route involves the metathesis reaction between a metal(II) salt (e.g., chloride, nitrate, or acetate) and an alkali metal salt of morpholine-4-carbodithioate.

Synthesis: A typical synthesis involves dissolving the metal salt and the sodium or potassium morpholine-4-carbodithioate in a solvent like ethanol or methanol. The resulting complex often precipitates from the solution and can be purified by recrystallization.

Spectroscopic Characterization: The formation of these complexes is confirmed by spectroscopic analysis. In the infrared (IR) spectra , a key indicator of bidentate coordination of the dithiocarbamate (B8719985) ligand is the presence of a single sharp band for the ν(C-S) stretching vibration, typically observed in the range of 980-1005 cm⁻¹. The ν(C-N) stretching vibration, appearing in the 1450-1550 cm⁻¹ region, provides insight into the electronic structure of the ligand upon coordination. An increase in the frequency of this band compared to the free ligand suggests an increase in the double bond character of the C-N bond.

| Metal Ion | Complex Formula | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |

| Nickel(II) | [Ni(morph-dtc)₂] | ~1490 | ~1000 |

| Manganese(II) | [Mn(morph-dtc)₂] | ~1470 | ~990 |

| Cobalt(II) | [Co(morph-dtc)₂] | ~1485 | ~995 |

| Zinc(II) | [Zn(morph-dtc)₂] | ~1495 | ~1005 |

| Note: 'morph-dtc' represents the morpholine-4-carbodithioate ligand. The exact values can vary depending on the experimental conditions. |

¹H and ¹³C NMR spectroscopy are also valuable for characterizing the diamagnetic complexes, such as those of Zinc(II) and Nickel(II) (in a square planar geometry). The proton and carbon signals of the morpholine ring can be observed, and their chemical shifts may be altered upon coordination to the metal center.

Formation of Organotellurium(IV)-Dithiocarbamate Complexes

The synthesis of organotellurium(IV)-dithiocarbamate complexes involves the reaction of an organotellurium(IV) precursor, such as an organotellurium(IV) trihalide or dihalide, with a salt of the morpholine-4-carbodithioate ligand. These reactions often proceed under mild conditions and result in stable complexes.

Synthesis: For instance, the reaction of an aryltellurium(IV) trichloride with sodium morpholine-4-carbodithioate in a 1:1 or 1:2 molar ratio can yield mono- or bis-substituted complexes, respectively.

Spectroscopic Characterization: IR spectroscopy is crucial for confirming the coordination of the dithiocarbamate ligand to the tellurium center. Similar to the transition metal complexes, the positions of the ν(C-N) and ν(C-S) bands are indicative of the coordination mode.

¹H and ¹³C NMR spectroscopy provide detailed structural information. The proton signals of the morpholine ring and any organic groups attached to the tellurium atom can be assigned. The chemical shifts of the protons and carbons in the vicinity of the tellurium atom are particularly sensitive to the coordination environment.

¹²⁵Te NMR spectroscopy is a powerful tool for directly probing the tellurium nucleus. The chemical shift of the ¹²⁵Te signal is highly dependent on the coordination number and geometry of the tellurium atom, as well as the nature of the ligands attached to it.

| Complex Type | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | ¹²⁵Te NMR (ppm) |

| RTeCl₂(morph-dtc) | ~1500-1520 | ~1000-1010 | Varies with R group |

| R₂TeCl(morph-dtc) | ~1490-1510 | ~995-1005 | Varies with R groups |

| RTe(morph-dtc)₃ | ~1480-1500 | ~990-1000 | Varies with R group |

| Note: The spectroscopic data are approximate and can vary based on the specific organotellurium precursor and reaction conditions. |

Elucidation of Coordination Geometry and Binding Modes within Metal-Carbodithioate Complexes

The morpholine-4-carbodithioate ligand typically acts as a bidentate chelating agent, forming a four-membered ring with the metal center. The coordination geometry around the metal ion is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

For divalent transition metal ions like Ni(II), Mn(II), Co(II), and Zn(II) in bis(dithiocarbamate) complexes, common coordination geometries include square planar and tetrahedral . For instance, Ni(II) dithiocarbamate complexes are often square planar, while Zn(II) and Mn(II) complexes typically adopt a tetrahedral geometry. Cobalt(II) complexes can exist in either geometry depending on the specific conditions.

In the case of organotellurium(IV) complexes, the geometry is often described as a distorted trigonal bipyramid or a square pyramid , where the stereochemically active lone pair of electrons on the tellurium atom occupies one of the coordination sites. The two sulfur atoms of the morpholine-4-carbodithioate ligand can bind to the tellurium center in either a symmetric or an asymmetric fashion.

The binding mode of the dithiocarbamate ligand can be further classified as:

Symmetric bidentate: Both M-S bond lengths are equal or very similar. This is often indicated by a single ν(C-S) band in the IR spectrum.

Asymmetric (anisobidentate) bidentate: The two M-S bond lengths are significantly different. This can lead to a splitting of the ν(C-S) band in the IR spectrum.

Influence of Ligand Structural Modifications on Coordination Behavior and Complex Stability

The coordination behavior and stability of metal-dithiocarbamate complexes can be fine-tuned by modifying the structure of the ligand. These modifications can be categorized into steric and electronic effects.

Steric Effects: Introducing bulky substituents on the morpholine ring can influence the coordination geometry and the stability of the resulting complexes. Increased steric hindrance may prevent the formation of certain geometries or lead to longer and weaker metal-sulfur bonds. For example, replacing a hydrogen atom on the morpholine ring with a bulky alkyl group could disfavor the formation of planar complexes and promote tetrahedral geometries to minimize steric repulsion.

Electronic Effects: Modifying the electronic properties of the morpholine ring can alter the electron-donating ability of the sulfur atoms and, consequently, the stability of the metal complexes. Introducing electron-withdrawing groups on the morpholine ring would decrease the electron density on the sulfur atoms, potentially leading to weaker M-S bonds and lower complex stability. Conversely, electron-donating groups would enhance the basicity of the sulfur atoms, resulting in stronger M-S bonds and more stable complexes.

Reactivity and Reaction Mechanisms Involving the Methyl Morpholine 4 Carbodithioate Core

Investigation of Nucleophilic Substitution Reactions of the Carbodithioate Moiety

The carbodithioate moiety in methyl morpholine-4-carbodithioate is susceptible to nucleophilic substitution reactions, where the methylthio group (-SCH3) can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Dithiocarbamate (B8719985) esters, in general, readily undergo S-alkylation. wikipedia.org The synthesis of this compound itself is an example of a nucleophilic substitution reaction, where morpholine (B109124) reacts with carbon disulfide in the presence of a base to form the morpholine-4-carbodithioate anion, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

The general mechanism for nucleophilic substitution on the carbodithioate can be described by two primary pathways: the SN2 mechanism and the SN1 mechanism. libretexts.org

SN2 Mechanism: In a concerted, single-step process, a nucleophile attacks the electrophilic carbon of the methyl group at the same time as the dithiocarbamate leaving group departs. libretexts.org This is typical for reactions with strong nucleophiles.

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. The nucleophile then attacks the carbocation in a second, faster step. libretexts.org This pathway is more likely with substrates that can form stable carbocations and with weaker nucleophiles.

The reactivity of the carbodithioate moiety allows for the synthesis of a wide range of derivatives. For instance, reaction with other alkyl halides can introduce different alkyl groups, while reaction with amines or other nucleophiles can lead to the formation of new C-N or C-X bonds, where X is a heteroatom.

Mechanistic Studies of Hydrolysis and Decomposition Pathways of Carbodithioate Esters under Varying Conditions

The stability of carbodithioate esters like this compound is influenced by environmental conditions, particularly pH and the presence of water. Hydrolysis and decomposition are important pathways to consider.

Under acidic conditions, dithiocarbamic acids can be formed, which are generally unstable and can decompose. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine. wikipedia.org This electronic effect can influence the rate and mechanism of hydrolysis.

The decomposition of related dithiocarbamate compounds has been studied. For example, the oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. wikipedia.org These disulfides can then react with Grignard reagents to form different esters of dithiocarbamic acid. wikipedia.org

The decomposition pathways can also be influenced by temperature. For instance, in some industrial applications, morpholine itself is known to decompose slowly at high temperatures and pressures in the absence of oxygen. wikipedia.org While specific data for this compound is limited, it is reasonable to expect that elevated temperatures would also promote its decomposition.

Chemical Interactions and Degradation Pathways of Related Morpholine Compounds

The morpholine ring itself is a key structural feature that influences the reactivity of the entire molecule. Morpholine undergoes typical reactions of a secondary amine, although the ether oxygen atom reduces the nucleophilicity and basicity of the nitrogen atom. wikipedia.org

One notable reaction of morpholine-containing compounds is their interaction with amino acids. Studies have shown that morpholine derivatives can react with amino acids like cysteine, lysine, and glycine. nih.gov For example, 4,4'-dithiodimorpholine (B89823) (DTDM) reacts with the -SH and -NH2 groups of amino acid moieties. nih.gov This suggests that this compound could potentially interact with biological molecules through similar pathways.

The degradation of morpholine compounds can also occur through various chemical reactions. For instance, morpholine can be N-methylated using reagents like dimethyl carbonate. asianpubs.orgresearchgate.net This reaction proceeds through a proposed mechanism where the morpholine nitrogen acts as a nucleophile, attacking the methyl group of dimethyl carbonate. asianpubs.org This highlights the nucleophilic character of the morpholine nitrogen, which is a key factor in many of its reactions.

Furthermore, morpholine-containing compounds have been investigated for their ability to act as precursors for various synthetic transformations. For example, morpholine reacts with formaldehyde (B43269) to generate N-hydroxymethyl morpholine, which can then be used in further reactions. google.com

Exploration of Reactivity in Different Chemical Environments and toward Specific Reagents

The reactivity of this compound can be explored in various chemical environments and with different reagents, leading to a diverse range of products.

Oxidation and Reduction: The carbodithioate group can be oxidized to form sulfoxides and sulfones. Conversely, reduction reactions can convert the carbodithioate group to a thiol or other reduced species.

Reactions with Electrophiles: The nitrogen atom of the morpholine ring, despite its reduced basicity, can still react with strong electrophiles. wikipedia.org Additionally, the sulfur atoms of the dithiocarbamate group possess lone pairs of electrons and can act as nucleophilic centers, reacting with various electrophiles.

Reactions with Nucleophiles: As discussed in section 5.1, the primary site of nucleophilic attack is the methyl group, leading to substitution reactions. However, under certain conditions, the carbonyl-like carbon of the dithiocarbamate group can also be susceptible to nucleophilic attack.

Formation of Metal Complexes: Dithiocarbamates are well-known for their ability to form stable complexes with a wide variety of transition metal ions. wikipedia.org The dithiocarbamate anion, formed by the loss of the methyl group, acts as a bidentate ligand, binding to the metal center through both sulfur atoms. This property is exploited in various applications, including the synthesis of metal-containing materials and in analytical chemistry. For example, morpholine-4-carbodithioate has been used to synthesize selenium and tellurium nanoparticles. acs.org

The following table summarizes some of the key reactions of the this compound core:

| Reaction Type | Reagent(s) | Product(s) |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., R-NH₂) | Displaced methyl group, new C-N bond |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Sulfoxides, Sulfones |

| Reduction | Reducing agents (e.g., NaBH₄) | Thiols |

| Metal Complexation | Transition Metal Salts (e.g., Cu²⁺, Zn²⁺) | Metal-dithiocarbamate complexes |

| Hydrolysis | Water (acidic or basic conditions) | Morpholine, Carbon Disulfide, Methanol |

Advanced Research Applications of Morpholine 4 Carbodithioate Compounds in Biomolecular Interaction Studies

Computational Molecular Docking Studies for Predicting Interactions with Biological Macromolecules

Computational molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

While the broader class of morpholine (B109124) derivatives has been the subject of numerous molecular docking studies to explore their therapeutic potential, specific computational studies detailing the binding of Methyl morpholine-4-carbodithioate to protein targets are not extensively available in the current scientific literature. scispace.comeurjchem.com Research on related morpholine-linked compounds has shown strong binding affinities towards various enzymes, suggesting that the morpholine scaffold is a viable candidate for such interactions. scispace.comeurjchem.com However, without specific studies on the methyl ester derivative, the following subsections remain speculative for this particular compound.

Prediction of Binding Affinities and Ligand Conformations within Protein Binding Sites

Specific molecular docking investigations to determine the binding affinity (measured in kcal/mol) and the precise conformation of this compound within protein active sites have not been reported in the reviewed literature. Such studies would be essential to quantify the strength of the interaction and visualize its orientation relative to key amino acid residues.

Identification of Potential Target Proteins and Pathways for Molecular Intervention

The identification of specific protein targets and the biological pathways that could be modulated by this compound through computational screening is a critical step in elucidating its mechanism of action. Although related morpholine compounds have been docked against targets like carbonic anhydrase and Enoyl‐ACP reductase, dedicated computational studies to identify the primary protein partners for this compound are yet to be published. scispace.comnih.gov

Analysis of Ligand-Protein Interactions at a Molecular Level

A detailed analysis of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and potential protein targets has not been documented. This level of analysis is crucial for understanding the basis of its binding specificity and for guiding future structural modifications.

In Vitro Investigations of Enzyme Inhibition Mechanisms

In vitro enzyme assays are fundamental for validating the biological activity of a compound. This compound has been investigated for its ability to inhibit specific enzymes, demonstrating its potential as a modulator of enzymatic activity.

One study identified this compound as an inhibitor of cholinesterase enzymes. Specifically, it demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase. At a concentration of 80 µg/mL, the compound achieved an inhibition of approximately 64.69% against AChE, indicating a potential role in modulating cholinergic neurotransmission. The mechanism is thought to involve the carbodithioate group, which can interact with proteins and metal ions, leading to the inhibition of enzyme function.

| Enzyme | Inhibitor Concentration | Percentage of Inhibition (%) |

|---|---|---|

| Acetylcholinesterase (AChE) | 80 µg/mL | ~64.69 |

Studies on the Molecular Interaction with Nucleic Acids, including DNA Protection Assays

The interaction of small molecules with nucleic acids is a key area of research, particularly for the development of anticancer and antimicrobial agents. While various morpholine derivatives have been shown to interact with DNA, often by intercalating between base pairs or binding to the minor groove, there is currently no specific research available that details the molecular interaction between this compound and nucleic acids. nih.govnih.gov Studies such as DNA protection assays, which would assess the compound's ability to prevent DNA damage, have not been reported for this specific molecule.

Elucidation of Structure-Activity Relationships (SAR) to Guide Rational Design of Biologically Active Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective compounds. e3s-conferences.orge3s-conferences.org SAR for this compound can be inferred by comparing its properties and activities with those of its close analogues, such as its salts and more complex derivatives.

The methyl ester form of morpholine-4-carbodithioate is more lipid-soluble compared to its sodium or potassium salt counterparts, which are more water-soluble. This difference in solubility influences their applications and biological interactions. For instance, the potassium salt of morpholine-4-carbodithioate is an effective inhibitor of human carbonic anhydrase I (hCA I) with a half-maximal inhibitory concentration (IC₅₀) of 12 µM, whereas the methyl ester is noted for its utility in polymerization processes.

Furthermore, the addition of other chemical moieties to the core structure significantly impacts biological activity. When a coumarin core is attached, as in (6-Bromo-2-oxo-2H-chromen-4-yl)this compound, the resulting molecule exhibits enhanced antibacterial and anti-HIV activities. This is attributed to the planar aromatic system of the coumarin, which can facilitate DNA intercalation. These comparisons highlight that while the morpholine-4-carbodithioate scaffold is a valuable pharmacophore, its biological effects can be finely tuned by structural modifications. e3s-conferences.org

| Compound Name | Key Structural Features | Solubility Profile | Noted Biological Activity / Application |

|---|---|---|---|

| This compound | Methyl ester | Lipid-soluble | Cholinesterase inhibition; RAFT polymerization |

| Potassium morpholine-4-carbodithioate | Potassium salt | Water-soluble | Carbonic anhydrase I inhibition (IC₅₀ = 12 µM) |

| (6-Bromo-2-oxo-2H-chromen-4-yl)this compound | Contains coumarin core | - | Antibacterial, Anti-HIV |

Emerging Research Frontiers and Future Perspectives in Methyl Morpholine 4 Carbodithioate Chemistry

Rational Design and Synthesis of Multi-functional Carbodithioate Derivatives with Tailored Properties

The rational design of novel molecules based on the methyl morpholine-4-carbodithioate framework is a cornerstone of modern medicinal and materials chemistry. By strategically modifying the core structure, scientists can fine-tune electronic, steric, and chelating properties to create derivatives with highly specific functions. This approach involves a deep understanding of structure-activity relationships, where even minor chemical alterations can lead to significant changes in biological activity or material performance.

Recent research has demonstrated the successful synthesis of dithiocarbamate (B8719985) derivatives designed as potent enzyme inhibitors. For example, researchers have designed and synthesized a series of dithiocarbamate derivatives that act as inhibitors for the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.gov This design strategy leverages the dithiocarbamate moiety's ability to interact with key residues in the enzyme's active site.

Another significant area is the development of multi-functional agents for complex applications. In materials science, dithiocarbamate derivatives have been synthesized to act as both vulcanization accelerators and anti-degradants in rubber compounds. kjpupi.id This dual functionality is achieved by designing molecules that can participate in the cross-linking of polymer chains while also scavenging radicals that lead to material degradation. Furthermore, novel peptide stapling strategies utilize dithiocarbamate chemistry to link amino acid side chains, enhancing the stability and cell permeability of peptide-based drugs. rsc.org This technique creates a covalent bridge that locks the peptide into its bioactive conformation, significantly improving its therapeutic properties.

The synthesis of these tailored derivatives often employs one-pot synthesis methods, which are efficient and versatile. nih.gov These reactions typically involve the reaction of a secondary amine (like morpholine) with carbon disulfide in the presence of a base, followed by reaction with an electrophile to generate the final product. nih.govmdpi.com

Table 1: Examples of Rationally Designed Dithiocarbamate Derivatives and Their Tailored Properties

| Derivative Class | Targeted Property/Application | Design Strategy |

|---|---|---|

| SARS-CoV-2 Mpro Inhibitors | Antiviral Activity | Targeting the main protease essential for viral replication. nih.gov |

| Polysulfide Rubber Additives | Vulcanization Acceleration & Antioxidant | Introduction of functional groups that can act as cross-linking agents and radical scavengers. kjpupi.id |

| Stapled Peptides | Enhanced Drug Stability & Permeability | Covalently linking Lysine and Cysteine residues to maintain bioactive helical conformation. rsc.org |

| Anticancer Agents | Proteasome Inhibition & Apoptosis Induction | Formation of metal complexes (e.g., with copper or gold) that exhibit cytotoxicity against cancer cells. nih.gov |

| Quinazoline Hybrids | Antiproliferative Activity | Combining the dithiocarbamate moiety with other bioactive scaffolds like 2,4-diaminoquinazoline. nih.gov |

Integration of this compound Systems into Novel Chemical Probes and Materials

The unique properties of the dithiocarbamate group, particularly its strong affinity for metals and its reactivity, make it an ideal component for building advanced chemical probes and functional materials. Integrating the this compound scaffold into larger systems allows for the creation of sophisticated tools for sensing, catalysis, and materials synthesis.

A prominent application is in the development of chemical sensors. Dithiocarbamates are widely used to functionalize noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), for colorimetric or fluorescent sensing. nih.govnih.gov The dithiocarbamate group serves as a robust anchor to the nanoparticle surface. The presence of specific analytes can then trigger a change in the aggregation state of the nanoparticles, leading to a detectable color change. nih.gov For instance, glycosyl dithiocarbamate derivatives have been developed as "turn-on" fluorescent probes for the selective detection of fluoride ions in aqueous solutions. thieme-connect.com

In materials science, metal complexes of dithiocarbamates are valuable as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. mdpi.comnih.gov Through thermolysis, these complexes decompose cleanly to yield well-defined nanoparticles with applications in electronics and catalysis. The morpholine (B109124) moiety can influence the decomposition temperature and the resulting nanoparticle morphology. Dithiocarbamates have also been explored as functional components in nanocomposites, enhancing the properties of materials for various advanced applications. nih.gov

Table 2: Applications of Dithiocarbamate Systems in Probes and Materials

| System | Application Area | Principle of Operation |

|---|---|---|

| Dithiocarbamate-Functionalized Gold Nanoparticles | Chemical Sensing (e.g., pesticides) | Analyte-induced aggregation or disaggregation of AuNPs leads to a colorimetric response. nih.govresearchgate.net |

| Glycosyl Dithiocarbamate Derivatives | Fluorescent Probes (e.g., for Fluoride) | Selective interaction with the analyte causes a significant enhancement in fluorescence ("turn-on" sensing). thieme-connect.com |

| Metal-Dithiocarbamate Complexes | Nanoparticle Synthesis | Serve as single-source precursors that decompose upon heating to form metal sulfide nanoparticles. nih.gov |

| Dithiocarbamate-Functionalized Silver Nanoparticles | Sensing of Polyaromatic Hydrocarbons | Used to modify AgNPs to create sensors for environmental pollutants. nih.gov |

Theoretical Predictions for Undiscovered Reactivity and Interaction Mechanisms

Computational chemistry has become an indispensable tool for exploring the potential of molecules like this compound beyond what is currently achievable in the laboratory. Theoretical methods, particularly Density Functional Theory (DFT), allow researchers to predict reactivity, elucidate complex reaction mechanisms, and understand the nature of chemical bonds and intermolecular interactions at the atomic level.

Theoretical studies are frequently used to corroborate experimental findings and to provide deeper mechanistic insights. For instance, DFT calculations can determine the coordination geometry of metal-dithiocarbamate complexes, predicting whether a complex will adopt a square planar or tetrahedral geometry around the metal center, which aligns with and explains experimental spectroscopic data. rsc.org Such calculations can also predict the stability of different potential structures, as demonstrated in studies of zinc-dithiocarbamate complexes where the Gibbs free energies of different isomers were calculated to identify the most stable form. researchgate.net

Furthermore, computational methods are used to predict how these molecules will interact with biological targets. Molecular docking is a powerful technique that simulates the binding of a ligand (like a dithiocarbamate derivative) to the active site of a protein. rsc.org This allows for the prediction of binding affinity and the identification of key interactions, which is crucial for the rational design of new drugs. These in silico studies can screen large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. rsc.org Computational studies on morpholine derivatives have also been used to investigate reaction mechanisms in detail, such as its role as a catalyst in urethane formation, providing insights into the energy profiles and transition states of the catalytic cycle. nih.gov

Table 3: Theoretical and Computational Methods in Dithiocarbamate Research

| Computational Method | Type of Prediction/Analysis | Application Example |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry & Stability | Corroborating the coordination geometry (e.g., square planar, tetrahedral) of metal complexes. rsc.orgresearchgate.net |

| Molecular Docking | Protein-Ligand Interactions | Predicting the binding potential of dithiocarbamate derivatives against biological targets like DNA and cyclins. rsc.org |

| Reaction Mechanism Studies | Energy Profiles & Transition States | Investigating the catalytic role of morpholine in urethane synthesis and predicting activation energies. nih.gov |

| 1,3-Dipolar Cycloaddition Analysis | Reaction Kinetics & Thermodynamics | Calculating activation energies to predict the favored regioisomer in cycloaddition reactions. researchgate.net |

Development of Advanced Methodologies for the Study of Carbodithioate Ester Dynamics and Transformations

A clear understanding of the behavior, stability, and transformations of carbodithioate esters requires a sophisticated analytical toolkit. Research in this area is not only focused on creating new molecules but also on developing and refining the methods used to study them. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and analysis of these compounds.

Spectroscopic methods are fundamental for structural elucidation. Techniques such as Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to characterize newly synthesized dithiocarbamate derivatives and their metal complexes. nih.govrsc.orguokerbala.edu.iq Mass spectrometry is critical for determining the exact molecular mass of these compounds. nih.gov

For analyzing dithiocarbamates in complex mixtures, such as environmental or biological samples, advanced chromatographic methods are indispensable. Gas chromatography coupled to mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and selective detection of dithiocarbamate fungicides and their metabolites. mdpi.com Because many dithiocarbamates are unstable or have low solubility, analytical methods often involve a derivatization step to improve their chromatographic behavior. mdpi.com Furthermore, novel analytical approaches are being developed for direct detection, such as surface-assisted laser desorption/ionization mass spectrometry (SALDI/MS) using unique substrates like porous titanium carbide, which avoids the need for complex sample preparation. rsc.org

Table 4: Methodologies for the Study of Carbodithioate Esters

| Methodology | Purpose | Specific Application |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Characterization | Elucidating the precise molecular structure of newly synthesized derivatives. rsc.orgacs.org |

| FT-IR Spectroscopy | Functional Group Identification | Confirming the presence of key functional groups like C=S and C-N in the dithiocarbamate moiety. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination | Analyzing compounds to obtain their exact molecular masses. nih.govrsc.org |

| UV-Visible Spectroscopy | Electronic Transitions Analysis | Investigating the electronic properties and coordination of metal complexes. nih.gov |

| Liquid/Gas Chromatography (LC/GC-MS) | Separation & Quantification | Analyzing dithiocarbamate residues in complex food and environmental matrices. mdpi.com |

| X-ray Crystallography | 3D Structure Determination | Obtaining precise bond lengths and angles to confirm molecular structure in the solid state. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl morpholine-4-carbodithioate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-(chloromethyl)benzimidazole with potassium morpholine-4-carbodithioate in acetone under reflux for 5 hours yields the intermediate product, which is crystallized from ethanol. Subsequent alkylation with α-bromoacetophenones in the presence of K₂CO₃ produces derivatives (e.g., 2a-i) . Reaction optimization (e.g., solvent choice, stoichiometry) is critical for yield enhancement.

Q. What spectroscopic techniques are essential for structural characterization of this compound derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies C=S (1423–1460 cm⁻¹) and C=O (1716 cm⁻¹) stretches .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm alkylation and substitution patterns (e.g., methylene protons at δ 4.68 ppm) .

- Mass spectrometry : LC/MS/MS detects [M+1]⁺ peaks for molecular weight validation .

Q. How are crystallographic parameters (e.g., dihedral angles, hydrogen bonding) determined for these compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, dihedral angles between chromene and morpholine rings range from 86.32° to 88.21°, with chair conformations in morpholine rings . Hydrogen bonds (C–H···O/S) and π–π stacking are analyzed using ORTEP-3 for visualization .

Q. What in vitro assays are used to evaluate biological activity (e.g., anticholinesterase effects)?

- Methodological Answer :

- Ellman’s assay : Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via spectrophotometric detection of thiocholine .

- Cytotoxicity testing : NIH/3T3 cell lines assess selectivity using MTT or SRB assays to differentiate therapeutic vs. toxic effects .

Advanced Research Questions

Q. How do substituent effects (e.g., halogenation, aryl groups) influence bioactivity and crystallographic packing?

- Methodological Answer :

- Bioactivity : Electron-withdrawing groups (e.g., bromo in , fluoro in ) enhance anticholinesterase activity by modulating electronic density on the benzimidazole/coumarin core .

- Crystallography : Bulky substituents (e.g., 6-bromo vs. 7-fluoro) alter dihedral angles and hydrogen-bond networks. For example, bromo derivatives exhibit stronger π–π interactions (centroid distance: 3.7558 Å) compared to fluoro analogs .

Q. What strategies resolve contradictions in activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Control enzyme sources (e.g., human vs. recombinant AChE) and buffer conditions (pH, temperature) .

- Structural validation : Cross-check purity via elemental analysis (e.g., %C/%H/%N deviations <0.4%) and crystallographic R-factors (e.g., <0.08 for high-resolution data) .

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity or conformational stability?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian at B3LYP/6-31G* level to correlate experimental vs. theoretical bond lengths (e.g., S–C bond: 1.6585 Å in SC-XRD vs. 1.67 Å in DFT) .

- Ring puckering analysis : Use Cremer-Pople parameters to quantify morpholine chair conformations (θ = 0–10° for planar rings) .

Q. What experimental designs optimize synthetic scalability while maintaining stereochemical integrity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.